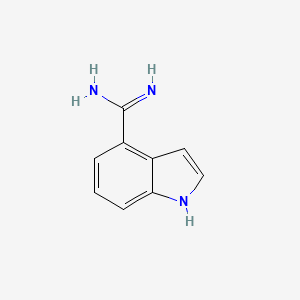

1H-Indole-4-carboximidamide

Descripción general

Descripción

1H-Indole-4-carboximidamide is a compound with the molecular formula C9H9N3 . It has been used for the preparation of potential fructose bisphosphatase inhibitors .

Synthesis Analysis

1H-Indole-4-carboximidamide derivatives have been synthesized as potent PARP-1 inhibitors . Two new series of these derivatives were designed and evaluated for PARP-1 enzyme and cellular inhibitory activity . A three-component reaction involving isocyanides, o ‐alkynyltrifluoroacetanilides, and amines for the efficient synthesis of 2‐substituted 1 H ‐indole‐3‐carboxamidines has also been developed .Molecular Structure Analysis

The molecular weight of 1H-Indole-4-carboximidamide is 173.22 .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The molecular weight of 1H-Indole-4-carboximidamide is 173.22 .Aplicaciones Científicas De Investigación

Medicine: Antiviral and Anti-inflammatory Applications

“1H-Indole-4-carboximidamide” derivatives exhibit significant antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Additionally, some indole derivatives demonstrate anti-inflammatory and analgesic activities, which could be beneficial in developing new therapeutic agents .

Agriculture: Plant Growth and Protection

In agriculture, indole derivatives like “1H-Indole-4-carboximidamide” play a role in plant growth as they are structurally similar to plant hormones such as indole-3-acetic acid. They also show potential in protecting plants from phytopathogenic microbes, thus contributing to food security .

Material Science: Metal Complexes and Luminescence

Indole-containing metal complexes have been studied for their medicinal applications. However, their unique structural properties also make them suitable for material science applications, such as in the development of luminescent materials .

Environmental Science: Metal Ion Coordination

The ability of indole derivatives to coordinate with metal ions can be utilized in environmental science. For example, they can form salts with alkali metal ions, which might be useful in environmental remediation processes .

Biochemistry: Signaling Molecules

Indole acts as a signaling molecule in both bacterial and plant communication. Its derivatives are being explored for their value in flavor and fragrance applications, as well as for their bioactivity with therapeutic potential .

Pharmacology: Drug Development

The indole nucleus is a key component in many synthetic drug molecules. “1H-Indole-4-carboximidamide” derivatives have a broad spectrum of biological activities, making them valuable scaffolds for drug development in treating various disorders .

Analytical Chemistry: Chemical Reagent

“1H-Indole-4-carboximidamide” serves as a versatile chemical compound in analytical chemistry, aiding in the synthesis and analysis of various chemical entities. Its unique properties enable its application in pharmaceuticals and organic synthesis.

Organic Chemistry: Synthesis of Heterocycles

In synthetic organic chemistry, “1H-Indole-4-carboximidamide” is used to construct diverse heterocyclic frameworks. Its reactivity makes it a valuable building block for synthesizing complex molecules with potential antimicrobial and antiviral properties .

Mecanismo De Acción

Target of Action

1H-Indole-4-carboximidamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .

Mode of Action

Indole derivatives are known to interact with their targets primarily through hydrogen bonding . This interaction can lead to the inhibition of the target’s activity, which can result in various biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Direcciones Futuras

While specific future directions for 1H-Indole-4-carboximidamide are not mentioned in the retrieved papers, the study of indole derivatives, including 1H-Indole-4-carboximidamide, is essential in medicinal chemistry . These compounds have been the focus of many researchers due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

1H-indole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPGWNUHZFFMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695169 | |

| Record name | 1H-Indole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-4-carboximidamide | |

CAS RN |

887578-31-6 | |

| Record name | 1H-Indole-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

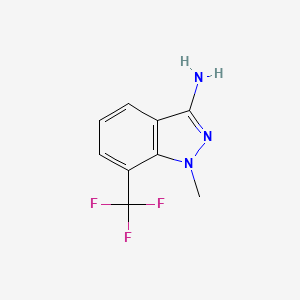

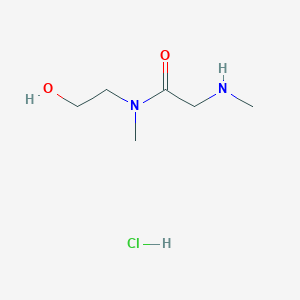

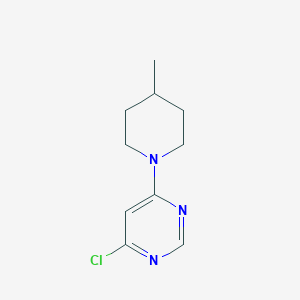

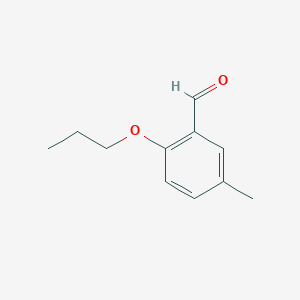

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)

![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)

![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)

![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)